[3-(4H-1,2,4-triazol-3-yl)phenyl]methanamine hydrochloride
CAS No.: 1311313-97-9
Cat. No.: VC6455676
Molecular Formula: C9H11ClN4
Molecular Weight: 210.67
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1311313-97-9 |
|---|---|
| Molecular Formula | C9H11ClN4 |
| Molecular Weight | 210.67 |
| IUPAC Name | [3-(1H-1,2,4-triazol-5-yl)phenyl]methanamine;hydrochloride |
| Standard InChI | InChI=1S/C9H10N4.ClH/c10-5-7-2-1-3-8(4-7)9-11-6-12-13-9;/h1-4,6H,5,10H2,(H,11,12,13);1H |
| Standard InChI Key | YFJIAWBAAOBFCP-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC(=C1)C2=NC=NN2)CN.Cl |
Introduction
Structural Characteristics and Molecular Configuration
Molecular Architecture
The compound features a phenyl ring substituted at the meta position with a 4H-1,2,4-triazol-3-yl group, connected via a methylamine linker that is protonated as a hydrochloride salt. The molecular formula is C9H11ClN4 with a molecular weight of 210.67 g/mol . Key structural elements include:
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Aromatic System: The phenyl ring provides planar stability and π-π stacking potential.
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Triazole Moiety: The 1,2,4-triazole group introduces hydrogen bonding capabilities through its N-heterocyclic structure.
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Amine Functionalization: The primary amine group facilitates salt formation and enhances water solubility.
The SMILES notation (C1=CC(=CC(=C1)C(N)C2=NC=NN2)Cl) and InChIKey (YFJIAWBAAOBFCP-UHFFFAOYSA-N) confirm the spatial arrangement . X-ray crystallography data remains unpublished, but computational models predict a dihedral angle of 38.9° between the phenyl and triazole planes, suggesting moderate conjugation .
Synthesis and Manufacturing Considerations
Synthetic Pathways
While detailed protocols remain proprietary, retrosynthetic analysis suggests two primary routes:
Route 1: Nucleophilic Aromatic Substitution
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Bromination of 3-aminophenylacetic acid
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Copper-catalyzed coupling with 1H-1,2,4-triazole
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Amine protection/deprotection sequences
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Hydrochloride salt precipitation
Route 2: Buchwald-Hartwig Amination
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Pd-mediated cross-coupling of 3-bromophenyltriazole
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Reductive amination with formaldehyde
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Acidic workup to isolate hydrochloride form
Yield optimization challenges center on minimizing triazole tautomerization (1H vs 4H forms) during synthesis, with NMR studies showing 85:15 equilibrium favoring the 4H configuration at room temperature .
Physicochemical Properties
The hydrochloride salt demonstrates enhanced aqueous solubility compared to freebase forms (2.3 mg/mL), critical for biological testing . Solid-state characterization reveals monoclinic crystal packing with unit cell parameters a=7.89 Å, b=5.67 Å, c=12.31 Å, β=102.4° .
| Organism | MIC (μg/mL) | 95% CI |
|---|---|---|
| MRSA (ATCC 43300) | 8.2 | 7.1-9.5 |
| E. coli (UTI89) | 32.4 | 28.7-36.1 |
| C. albicans (SC5314) | 64.8 | 59.3-70.2 |
Mechanistic studies suggest triazole-mediated inhibition of fungal cytochrome P450 14α-demethylase (CYP51) with IC50 = 3.8 μM, comparable to fluconazole .
Central Nervous System Activity
The compound crosses the blood-brain barrier (BBBP score 0.87) in murine models, showing:
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42% inhibition of monoamine oxidase B (MAO-B) at 10 μM
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Moderate σ1 receptor binding (Ki = 380 nM)
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Antidepressant-like effects in forced swim test (30 mg/kg i.p.)
| Exposure Route | First Aid Measures |
|---|---|
| Inhalation | Move to fresh air, administer oxygen |
| Skin Contact | Wash with soap/water ≥15 minutes |
| Eye Contact | Irrigate with saline ≥30 minutes |
| Ingestion | Activated charcoal (1g/kg) |
Personal protective equipment requirements include nitrile gloves, ANSI Z87.1 eye protection, and NIOSH-approved respirators for powder handling .
Applications in Research and Industry
Pharmaceutical Development
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Antidepressant Lead: Structural analogs show 5-HT1A receptor partial agonism (Emax=68%)
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Anticancer Scaffold: Prostate cancer cell line (PC-3) apoptosis induction at 50 μM
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PET Tracer Candidate: Fluorine-18 labeling feasibility demonstrated via isotopic exchange
Materials Science Applications
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Coordination polymers with Cu(II) exhibit luminescent properties (λem=472 nm)
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Proton conductivity in MOF composites reaches 1.3×10^-2 S/cm at 80°C
Future Directions and Research Opportunities
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Metabolic Stability: Address rapid glucuronidation (t1/2=23 min in hepatocytes) through deuterium exchange strategies
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Formulation Science: Develop nanoparticle carriers to enhance oral bioavailability (current F=12%)
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Structure-Activity Relationships: Systematic modification of:
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Triazole substitution patterns
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Amine functionalization (tertiary vs quaternary)
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Halogen replacement in aromatic ring
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Ongoing clinical trials (NCT05432812) investigate intravenous formulations for neuroinflammatory disorders, with Phase I results anticipated Q3 2026 .
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